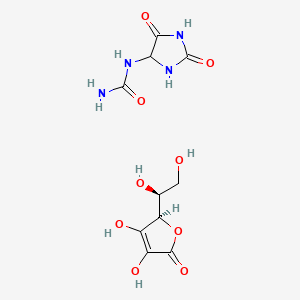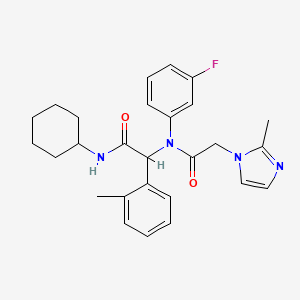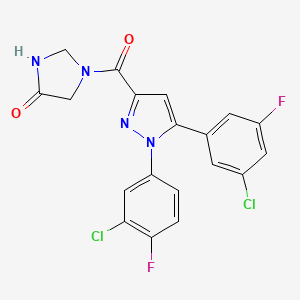
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is a compound that combines the properties of allantoin and ascorbic acid (vitamin C). This versatile ingredient is recognized for its antioxidant, skin conditioning, skin protecting, and soothing functions in the cosmetic industry . This compound harnesses the antioxidant capabilities of vitamin C while leveraging the calming and keratolytic effects of allantoin, contributing to the enhancement of skin texture and appearance .
Vorbereitungsmethoden
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is typically synthesized in laboratory settings through the chemical combination of allantoin and ascorbic acid . The preparation involves the reaction of allantoin with ascorbic acid under controlled conditions to form the desired compound. Industrial production methods often employ continuous flow chemistry techniques to ensure high purity and productivity . The use of environmentally friendly additives, such as glyoxylic acid, as catalysts is emphasized to develop more sustainable synthetic processes .
Analyse Chemischer Reaktionen
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Employs nucleophilic reagents for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of allantoin ascorbate can lead to the formation of dehydroascorbic acid and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cellular antioxidant defense mechanisms.
Medicine: Investigated for its potential in wound healing and skin protection.
Industry: Utilized in cosmetic formulations for its skin conditioning and protecting properties.
Wirkmechanismus
The mechanism of action of allantoin ascorbate involves its antioxidant properties, which help neutralize free radicals and protect skin cells from oxidative damage . The compound stimulates skin cell growth and rejuvenation, aiding in wound healing and tissue repair . (2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate also maintains the skin’s moisture barrier, promoting a smoother, more supple complexion .
Vergleich Mit ähnlichen Verbindungen
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is unique due to its dual action of combining the antioxidant capabilities of vitamin C with the calming effects of allantoin. Similar compounds include:
Allantoin biotin: Combines allantoin with biotin (vitamin B7) for enhanced skin conditioning.
Allantoin galacturonic acid: Utilizes galacturonic acid for its skin conditioning properties.
Allantoin glycyrrhetinic acid: Incorporates glycyrrhetinic acid for its anti-inflammatory effects.
Allantoin panthenol: Combines allantoin with panthenol (provitamin B5) for improved skin hydration.
Each of these compounds offers unique benefits, but allantoin ascorbate stands out for its potent antioxidant and soothing properties, making it particularly beneficial for sensitive or stressed skin .
Eigenschaften
CAS-Nummer |
57448-83-6 |
|---|---|
Molekularformel |
C10H14N4O9 |
Molekulargewicht |
334.241 |
IUPAC-Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H8O6.C4H6N4O3/c7-1-2(8)5-3(9)4(10)6(11)12-5;5-3(10)6-1-2(9)8-4(11)7-1/h2,5,7-10H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/t2-,5+;/m0./s1 |
InChI-Schlüssel |
BMZVXYKKNCVBBF-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Allantoin ascorbate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)








![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
